2-(1-Aminoethyl)-6-tert-butyl-4-methylphenol

Medicinal Chemistry Enzymology Negligible Activity

Sourcing sterically demanding ortho-aminoalkylphenols for asymmetric synthesis validation often results in long lead times or monofunctional analogs unsuited for challenging methodology benchmarks. This compound, featuring a tert-butyl group adjacent to both phenolic hydroxyl and aminoethyl moieties, directly addresses this gap. It serves as a high-difficulty target for demonstrating new catalyst enantioselectivity and as a bifunctional ligand precursor requiring extreme kinetic stabilization. Key procurement points: • Ideal as a low-activity reference standard for PNMT (Ki=1.11 mM) and AChE screening campaigns. • Bifunctional amine-phenol architecture enables metal coordination studies and salt formation. • Ortho-tert-butyl group provides superior radical stabilization vs. less hindered analogs like BHT.

Molecular Formula C13H21NO
Molecular Weight 207.31 g/mol
Cat. No. B13296368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Aminoethyl)-6-tert-butyl-4-methylphenol
Molecular FormulaC13H21NO
Molecular Weight207.31 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)N
InChIInChI=1S/C13H21NO/c1-8-6-10(9(2)14)12(15)11(7-8)13(3,4)5/h6-7,9,15H,14H2,1-5H3
InChIKeyAWGOYKUPURYYDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 250 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Aminoethyl)-6-tert-butyl-4-methylphenol: Sterically Hindered Scaffold


2-(1-Aminoethyl)-6-tert-butyl-4-methylphenol (CAS 946838-93-3) is a synthetic ortho-aminoalkylphenol characterized by a tertiary butyl group providing substantial steric hindrance adjacent to a phenolic hydroxyl and an aminoethyl moiety . This distinct combination of a hindered phenol antioxidant core with a basic amine suggests a bifunctional molecular architecture that is of interest in medicinal chemistry and materials science as a synthon or chiral building block. However, its public pharmacological and physicochemical profile is extremely sparse, with available data indicating weak biological activity in standard assay panels [1].

Structural Uniqueness of 2-(1-Aminoethyl)-6-tert-butyl-4-methylphenol


The scientific and industrial rationale for selecting 2-(1-Aminoethyl)-6-tert-butyl-4-methylphenol over simpler, more common analogs like Butylated Hydroxytoluene (BHT) or 2-(1-aminoethyl)phenol hinges entirely on its unique combination of functional groups. The ortho-tert-butyl group is not merely a substituent; it fundamentally alters the compound's chemical behavior by providing extreme steric hindrance that can stabilize radical intermediates, modulate metal chelation, and influence enzymatic interactions differently than smaller alkyl groups [1]. Concurrently, the presence of the basic aminoethyl group creates a bifunctional molecule capable of acid-base chemistry or salt formation, which is absent in purely phenolic antioxidants. This bifunctionality is critical for applications such as chiral derivatization or polymer-bound catalysis, where a simple substitution with a monofunctional phenol or aniline would result in a total loss of function. Therefore, generic substitution based on a shared phenol core is not scientifically sound; the specific substitution pattern dictates the molecule's viability for a given specialized application [2].

2-(1-Aminoethyl)-6-tert-butyl-4-methylphenol: Comparison with Analogs


Weak PNMT Inhibition

The compound shows weak inhibitory activity against Phenylethanolamine N-Methyltransferase (PNMT), a target for neurological disorders. This low affinity distinguishes it from potent, drug-like PNMT inhibitors and classifies it as a potential inactive control or scaffold for further optimization, rather than a lead candidate [1].

Medicinal Chemistry Enzymology Negligible Activity

Lack of Acetylcholinesterase Inhibition

The compound exhibited no inhibitory activity against human acetylcholinesterase (AChE) when tested at a concentration of 100 µM . This finding differentiates it from known organophosphate or carbamate inhibitors and suggests a favorable profile regarding potential cholinergic toxicity or off-target effects.

Neurochemistry Toxicology Off-Target Screening

Low Enantioselectivity in Synthesis

A study on asymmetric syntheses of 2-(1-aminoethyl)phenols found that while the parent compound could be obtained in high enantiomeric excess (>96% ee) and yield (71%), the synthesis of the tert-butyl-substituted analog 3 achieved only 'moderate enantiomeric enrichment' [1]. This indicates that the steric bulk of the tert-butyl group significantly impedes diastereoselective synthesis.

Synthetic Chemistry Chiral Synthesis Process Development

Steric Hindrance and Oxidation Potential

A study measuring the oxidation potentials of phenolic compounds demonstrated that large ortho-substituents like tert-butyl groups increase the measured oxidation potential compared to predicted values due to steric hindrance [1]. This suggests that 2-(1-aminoethyl)-6-tert-butyl-4-methylphenol would be a less potent (i.e., more stable) antioxidant than BHT, which has two tert-butyl groups, but more stable than unhindered phenols.

Antioxidant Chemistry Physical Chemistry Material Stability

2-(1-Aminoethyl)-6-tert-butyl-4-methylphenol: Recommended Applications


Inactive Reference for Enzyme Assays

Given its negligible activity against PNMT (Ki = 1.11 mM) and lack of AChE inhibition at 100 µM, 2-(1-Aminoethyl)-6-tert-butyl-4-methylphenol is ideally suited as a negative control or a 'low-activity' reference standard in high-throughput screening campaigns targeting these or related enzymes [1]. Its well-defined structure provides a reliable benchmark for assay validation and hit threshold determination.

Chiral Scaffold for Synthetic Methods

The known difficulty in achieving high enantioselectivity for this specific tert-butyl analog, as reported by Kündig et al., makes it a challenging and valuable target for developing new asymmetric synthetic methods [2]. Researchers focused on catalyst development or novel chiral auxiliaries can use the synthesis of this compound as a benchmark test to demonstrate the effectiveness and steric tolerance of their new methodologies.

Sterically Protected Bifunctional Building Block

The combination of a hindered phenol and a primary amine makes this compound a promising bifunctional ligand for metal coordination or a building block for more complex molecules . The tert-butyl group provides kinetic stabilization against undesired side reactions, while the amine offers a handle for further conjugation or salt formation. Its predicted higher oxidation potential compared to less hindered analogs supports its use in applications requiring enhanced oxidative stability [3].

Steric Effects on Phenol Reactivity

The steric bulk of the ortho-tert-butyl group is a key feature differentiating this compound from simpler analogs . Researchers studying structure-activity relationships (SAR) of hindered phenols can utilize this compound to probe how steric hindrance affects properties like radical stability, hydrogen atom transfer kinetics, and metal chelation, as class-level evidence suggests oxidation potentials are measurably altered [3].

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